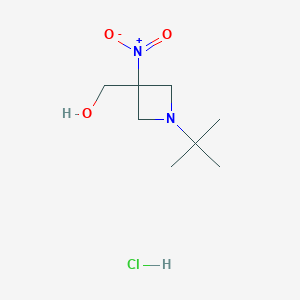![molecular formula C11H13NO2 B13690676 Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)
Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-Aminobicyclo[420]octa-1,3,5-triene-7-carboxylate is an organic compound with the molecular formula C11H13NO2 This compound is part of the bicyclo[420]octa-1,3,5-triene family, which is characterized by a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Aminobicyclo[420]octa-1,3,5-triene-7-carboxylate typically involves multiple steps One common method starts with the preparation of the bicyclo[42The reaction conditions often require the use of catalysts, such as Rh(CNC), and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired outcomes. The exact mechanism depends on the context in which the compound is used, such as in biological assays or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound with a similar bicyclic structure.
Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate: A derivative with different functional groups.
Uniqueness
Ethyl 2-Aminobicyclo[42
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
ethyl 2-aminobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-6-8-7(9)4-3-5-10(8)12/h3-5,9H,2,6,12H2,1H3 |
Clave InChI |
ZVEQHCVQDRAMPP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC2=C1C=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione](/img/structure/B13690597.png)
![5-Hydrazinylpyrido[3,4-b]pyrazine](/img/structure/B13690605.png)


![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole](/img/structure/B13690636.png)








